N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide, also known as GW501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it gained notoriety in the sports world as a performance-enhancing drug due to its ability to increase endurance and fat oxidation. Despite its potential benefits, the use of GW501516 in humans is prohibited by the World Anti-Doping Agency.
Mecanismo De Acción
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide activates PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in enhanced energy production and improved endurance. PPARδ activation also reduces inflammation and improves insulin sensitivity, making it a potential therapeutic target for metabolic disorders.
Biochemical and Physiological Effects
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide has been shown to increase endurance and fat oxidation in animal models. It also improves glucose tolerance and insulin sensitivity, indicating its potential use in treating metabolic disorders. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide is a potent and selective agonist of PPARδ, making it a valuable tool for studying the physiological effects of PPARδ activation. However, its use in lab experiments is limited by its low solubility and stability, which can make it challenging to administer and store. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Despite its potential benefits, the use of N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide in humans is prohibited due to safety concerns. Future research should focus on developing safer and more effective PPARδ agonists that can be used to treat metabolic disorders and improve athletic performance. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of PPARδ activation and to identify potential off-target effects of N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide.
Métodos De Síntesis
The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide involves several steps, including the condensation of indole-3-acetic acid with cyclopentanone, followed by reduction of the resulting ketoester to the corresponding alcohol. The alcohol is then acetylated to form the final product. The overall yield of the synthesis is low, which makes it challenging to produce large quantities of N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide has been extensively studied in animal models, where it has shown promising results in improving metabolic function and reducing the risk of cardiovascular disease. It has also been investigated for its potential use in treating cancer, as PPARδ activation has been shown to inhibit tumor growth. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide has been used in research to study the effects of exercise on skeletal muscle metabolism.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-12-16(8-3-4-9-16)17-15(20)11-18-10-7-13-5-1-2-6-14(13)18/h1-2,5-7,10,19H,3-4,8-9,11-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUYMYAATYERBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.